Thiophen-3-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Thiophen-3-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Comprehensive Analysis of Thiophene Derivative Applications
Thiophene derivatives, such as “Thiophen-3-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone”, have a wide range of applications in scientific research due to their diverse biological activities. Below is a detailed analysis of six unique applications, each within its own dedicated section.
Anticancer Agents: Thiophene derivatives have been utilized in the synthesis of compounds with potential anticancer properties. They can induce morphological and nuclear changes in tumor cells, similar to the effects of established chemotherapy drugs like doxorubicin . The structural complexity of thiophene allows for the creation of novel compounds that can be tailored to target specific cancer pathways.
Anti-Inflammatory and Analgesic Applications: The anti-inflammatory and analgesic properties of thiophene derivatives make them valuable in the development of new medications for treating pain and inflammation. Their mechanism of action often involves the modulation of inflammatory cytokines and pathways .
Antimicrobial and Antifungal Activities: Thiophene compounds exhibit significant antimicrobial and antifungal activities, making them candidates for the development of new antibiotics and antifungal agents. This is particularly important in the era of increasing antibiotic resistance .
Kinase Inhibition: Kinase inhibitors are crucial in the treatment of various diseases, including cancer. Thiophene derivatives have been shown to inhibit kinases, which are enzymes that play a key role in the signaling pathways of cells .
Antipsychotic and Anti-Anxiety Medications: Due to their ability to interact with central nervous system receptors, certain thiophene derivatives are being explored for their potential use in antipsychotic and anti-anxiety medications .
Material Science Applications: Beyond their medicinal applications, thiophene derivatives are also used in material science. They can act as metal complexing agents, which are essential in various industrial processes .
Drug Delivery Systems: Thiophene-based compounds have been investigated for their use in drug delivery systems. Their chemical structure allows for the creation of pH-responsive systems that can release drugs at specific sites within the body .
Respiratory Syncytial Virus (RSV) Inhibitors: Thiophene derivatives have been used in the synthesis of potent inhibitors against the Respiratory Syncytial Virus (RSV), which is a significant cause of respiratory infections in children and the elderly .
Mechanism of Action
Target of Action
Thiophen-3-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of therapeutic effects . The compound’s interaction with its targets can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidative stress, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Result of Action
Based on the known biological activities of thiophene derivatives, it can be inferred that the compound may induce a range of cellular responses, potentially leading to therapeutic effects .
properties
IUPAC Name |
thiophen-3-yl-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS3/c20-15(13-2-8-22-10-13)18-3-5-19(6-4-18)16-17-14(11-23-16)12-1-7-21-9-12/h1-2,7-11H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITCXRISPPORDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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